molecular formula C20H23N5O4S2 B11066220 ethyl 2-({[2,6-dimethyl-4-(1H-tetrazol-1-yl)phenyl]sulfonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

ethyl 2-({[2,6-dimethyl-4-(1H-tetrazol-1-yl)phenyl]sulfonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B11066220
M. Wt: 461.6 g/mol
InChI Key: UUEJJHBIGKBMGI-UHFFFAOYSA-N
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Description

ETHYL 2-({[2,6-DIMETHYL-4-(1H-1,2,3,4-TETRAAZOL-1-YL)PHENYL]SULFONYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-({[2,6-DIMETHYL-4-(1H-1,2,3,4-TETRAAZOL-1-YL)PHENYL]SULFONYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the benzothiophene core, followed by the introduction of the sulfonyl and tetrazole groups. The final step involves the esterification of the carboxylate group with ethanol.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-({[2,6-DIMETHYL-4-(1H-1,2,3,4-TETRAAZOL-1-YL)PHENYL]SULFONYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfone, while reduction could produce a thiol.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a biochemical probe or as a starting point for the development of new drugs.

    Medicine: The compound’s unique structure could make it a candidate for drug development, particularly in the areas of anti-inflammatory or anticancer research.

    Industry: It could be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 2-({[2,6-DIMETHYL-4-(1H-1,2,3,4-TETRAAZOL-1-YL)PHENYL]SULFONYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is not fully understood, but it is believed to involve interactions with specific molecular targets. These could include enzymes or receptors that are involved in key biological pathways. The compound’s structure suggests that it could act as an inhibitor or modulator of these targets, potentially leading to therapeutic effects.

Comparison with Similar Compounds

ETHYL 2-({[2,6-DIMETHYL-4-(1H-1,2,3,4-TETRAAZOL-1-YL)PHENYL]SULFONYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can be compared to other similar compounds, such as:

The unique combination of functional groups in ETHYL 2-({[2,6-DIMETHYL-4-(1H-1,2,3,4-TETRAAZOL-1-YL)PHENYL]SULFONYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE sets it apart from these other compounds and makes it a promising candidate for further research.

Properties

Molecular Formula

C20H23N5O4S2

Molecular Weight

461.6 g/mol

IUPAC Name

ethyl 2-[[2,6-dimethyl-4-(tetrazol-1-yl)phenyl]sulfonylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C20H23N5O4S2/c1-4-29-20(26)17-15-7-5-6-8-16(15)30-19(17)22-31(27,28)18-12(2)9-14(10-13(18)3)25-11-21-23-24-25/h9-11,22H,4-8H2,1-3H3

InChI Key

UUEJJHBIGKBMGI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NS(=O)(=O)C3=C(C=C(C=C3C)N4C=NN=N4)C

Origin of Product

United States

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